

VCC234718: An In-Depth Technical Guide to a Potent FAK Inhibitor

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Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546

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Abstract

VCC234718, also known as VS-4718 and PND-1186, is a potent and selective, orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).^{[1][2]} FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.^{[3][4][5]} Overexpression and constitutive activation of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and relevant protocols for **VCC234718**.

Chemical Structure and Properties

VCC234718 is a substituted pyridine derivative with the following chemical identity:

Identifier	Value
IUPAC Name	2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide[1]
Molecular Formula	C25H26F3N5O3[1]
Molecular Weight	501.5 g/mol [1]
CAS Number	1061353-68-1[1]
PubChem CID	25073775[1]
SMILES	CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC[1]
Solubility	Soluble to 100 mM in DMSO
Physical Appearance	White crystalline powder

Mechanism of Action

VCC234718 functions as a reversible and highly specific inhibitor of FAK.[6][7] By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[1] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases.

Inhibition of FAK activation by **VCC234718** disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1] Furthermore, **VCC234718** has been shown to modulate the Wnt/β-catenin signaling pathway, a key regulator of cancer stem cells.[8][9][10][11] This multifaceted mechanism of action contributes to its potent anti-tumor and anti-metastatic properties.

Quantitative Biological Data

The biological activity of **VCC234718** has been characterized in a variety of preclinical models.

Table 1: In Vitro Potency of VCC234718

Assay Type	Target	Cell Line	IC50	Reference
In Vitro Kinase Assay	Recombinant FAK	-	1.5 nM	[2][6][7][12][13][14]
Cellular FAK Inhibition	FAK (pTyr-397)	Breast Carcinoma	~100 nM	[2][6][7][13][15]
In Vitro Cell Proliferation	Pediatric Tumor Panel	-	Median relative IC50 of 1.22 μM	[2][13][14][16]

Table 2: In Vivo Efficacy of VCC234718

Cancer Model	Animal Model	Dosing Regimen	Key Findings	Reference
Orthotopic Breast Carcinoma	Mice	150 mg/kg, oral, twice daily	Significantly inhibited tumor growth and spontaneous lung metastasis.	[12]
Subcutaneous Breast Carcinoma (4T1)	Mice	100 mg/kg, subcutaneous	Inhibited tumor growth by inducing apoptosis.	[17]
Pediatric Tumor Xenografts	Mice	50 mg/kg, oral, twice daily for 21 days	Induced significant differences in event-free survival in 18 of 36 solid tumor xenografts.	[2][13][14][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize **VCC234718**.

In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of **VCC234718** on FAK enzymatic activity.

- Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured.
- Protocol Outline:
 - Recombinant FAK is added to a reaction buffer containing a kinase substrate.
 - **VCC234718** is added at a range of concentrations.
 - The kinase reaction is initiated by the addition of ATP.
 - After incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody.
 - IC₅₀ values are calculated from the dose-response curve.[\[17\]](#)

Soft Agar Colony Formation Assay

This assay assesses the effect of **VCC234718** on anchorage-independent growth, a hallmark of cancer cells.

- Principle: Cancer cells are cultured in a semi-solid agar matrix, which prevents attachment to a solid surface. Only transformed cells can proliferate and form colonies in this environment.
[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Protocol Outline:
 - A base layer of agar in culture medium is allowed to solidify in a culture dish.
 - A top layer of agar containing a single-cell suspension of cancer cells and varying concentrations of **VCC234718** is poured over the base layer.
 - The plates are incubated for 2-3 weeks to allow for colony formation.

- Colonies are stained (e.g., with crystal violet) and counted.[18][19][20][21][22] The size and number of colonies are compared between treated and untreated cells.[17]

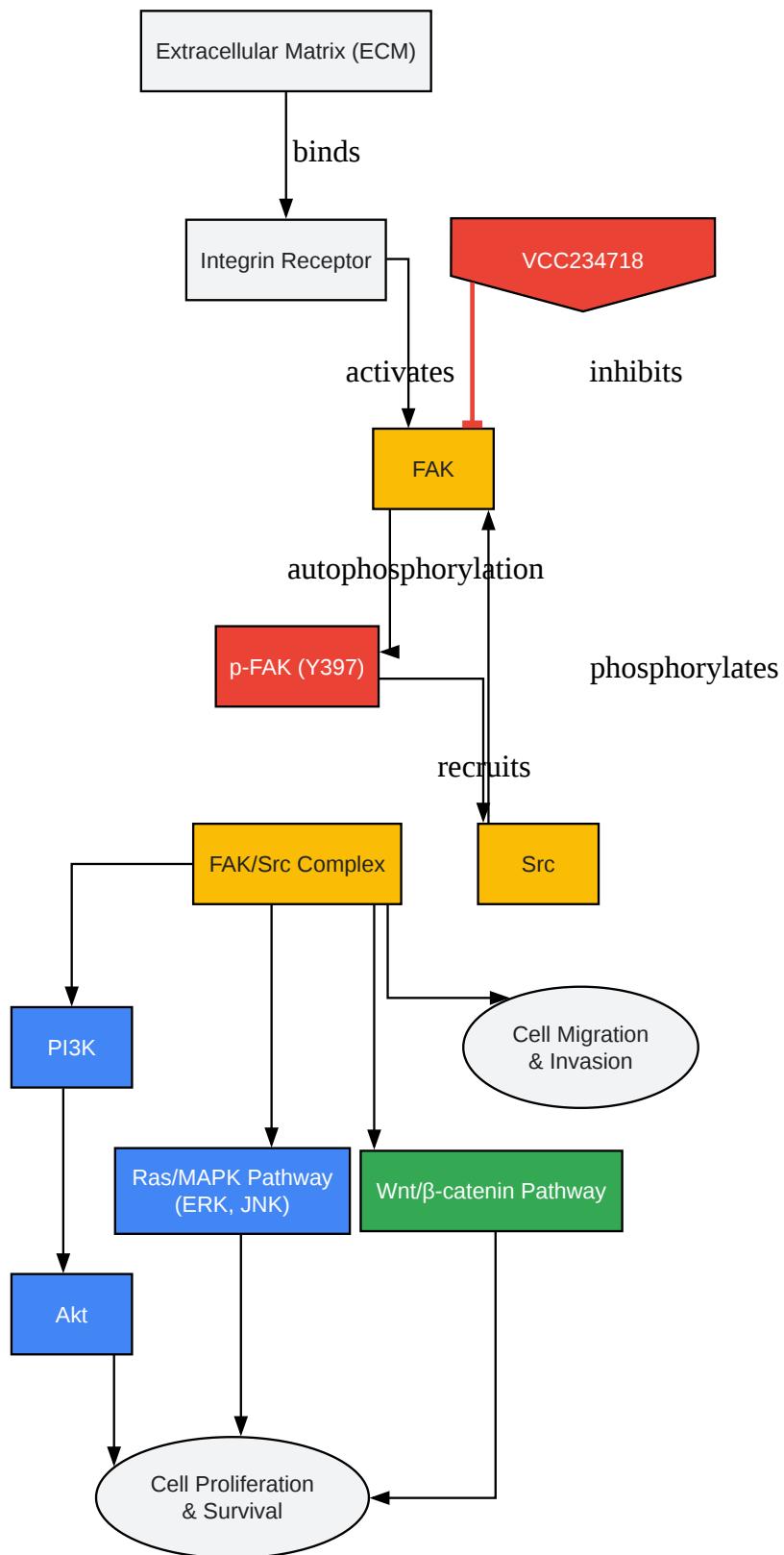
In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **VCC234718** in a living organism.

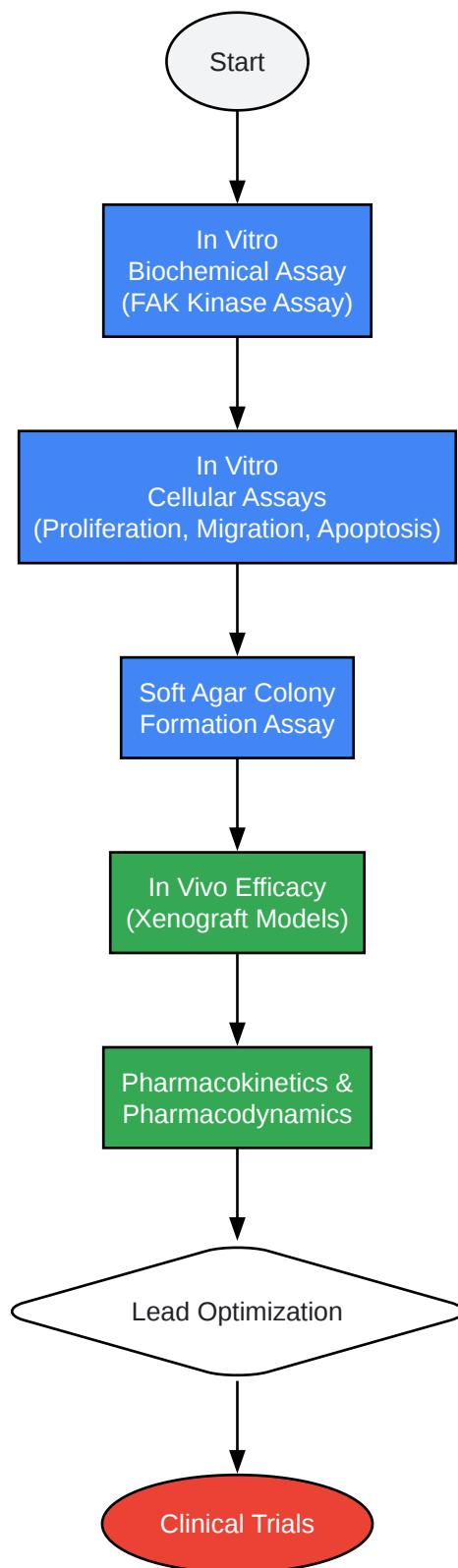
- Principle: Human or murine cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with **VCC234718**, and the effect on tumor growth and metastasis is monitored.
- Protocol Outline:
 - Cancer cells are injected subcutaneously or orthotopically into mice.
 - Once tumors are established, mice are randomized into control and treatment groups.
 - VCC234718** is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at a specified dose and schedule.
 - Tumor volume is measured regularly.
 - At the end of the study, tumors and relevant organs (e.g., lungs for metastasis) are harvested for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[2][13]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by **VCC234718** and a typical experimental workflow for its evaluation.

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Caption: FAK Signaling Pathway and Inhibition by **VCC234718**.



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Caption: A General Experimental Workflow for FAK Inhibitor Evaluation.

Synthesis

A detailed, step-by-step synthesis protocol for **VCC234718** is not publicly available in the reviewed scientific literature and is likely considered proprietary information. However, the synthesis of related trifluoromethylpyridine-containing compounds often involves multi-step processes that may include nucleophilic aromatic substitution and amide coupling reactions.

Conclusion

VCC234718 is a well-characterized, potent, and selective FAK inhibitor with demonstrated anti-tumor and anti-metastatic activity in preclinical models. Its ability to target a key node in cancer cell signaling, including the FAK and Wnt/β-catenin pathways, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides a foundational understanding of **VCC234718** for researchers and drug development professionals seeking to explore its therapeutic potential.

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